

An In-depth Technical Guide to the Alginate Oligomer D-Pentamannuronic Acid

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Compound of Interest

Compound Name: *D-Pentamannuronic acid*

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Abstract

D-Pentamannuronic acid is an alginate oligomer derived from marine brown algae and certain bacteria. As a member of the alginate oligosaccharide (AOS) family, it holds significant promise for therapeutic applications due to its favorable physicochemical properties, including low molecular weight and high water solubility, which enhance bioavailability compared to larger alginate polymers. This technical guide provides a comprehensive overview of the current understanding of **D-Pentamannuronic acid** and its constituent monomer, D-Mannuronic acid, with a focus on its core biological activities, mechanisms of action, and relevant experimental methodologies. While specific quantitative data for the pentamer is limited in publicly available literature, this guide synthesizes findings from studies on closely related mannuronic acid structures to provide a valuable resource for researchers in drug discovery and development. The primary mechanism of action for mannuronic acid-based compounds appears to be the antagonism of Toll-like receptor 4 (TLR4), a key mediator of innate immunity and inflammation.

Physicochemical Properties

Alginate oligomers like **D-Pentamannuronic acid** are linear polymers composed of β -D-mannuronic acid units linked by β -1,4-glycosidic bonds. Unlike high molecular weight alginates, these oligomers generally do not form gels in the presence of divalent cations but retain the ability to chelate them. This property, combined with their low viscosity and high solubility, makes them attractive for various pharmaceutical formulations.^[1]

Table 1: Physicochemical Properties of **D-Pentamannuronic Acid** and Related Compounds

Property	D-Pentamannuronic Acid	D-Mannuronic Acid (Monomer)	General Alginate Oligosaccharides (AOS)
Molecular Formula	C ₃₀ H ₄₂ O ₃₁ (acid form)	C ₆ H ₁₀ O ₇	Variable
Molecular Weight	898.63 g/mol (acid form)	194.14 g/mol	Low molecular weight
Source	Marine brown algae, some Gram-negative bacteria.[2]	Component of alginate	Derived from alginate
Solubility	High water solubility. [2]	High water solubility	Generally high water solubility.[3]
Viscosity	Low solution viscosity.	Low solution viscosity	Low solution viscosity.
Key Feature	Oligomer of five mannuronic acid units	Monomeric unit of alginate	Short-chain polysaccharides (2-25 monomers).[3]

Biological Activities and Therapeutic Potential

Research suggests that **D-Pentamannuronic acid** may have therapeutic applications in pain and vascular dementia.[2][4] Broader studies on alginate oligosaccharides and the monomer D-Mannuronic acid indicate a range of beneficial biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[3][5][6]

Anti-inflammatory Activity

The primary anti-inflammatory mechanism of mannuronic acid-based compounds is attributed to their ability to act as antagonists of Toll-like receptors (TLRs), particularly TLR2 and TLR4.[7] By blocking these receptors, they can inhibit downstream inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.

Table 2: Quantitative Data on Anti-inflammatory Effects of Mannuronic Acid Compounds

Compound	Assay	Cell Line	Target	Effect	IC ₅₀ / Concentration	Reference
D-Mannuronic Acid (M2000)	Gene Expression (mRNA)	HEK293 cells overexpressing TLR2/TLR4	MyD88, NF-κB (p65)	Inhibition of LTA and LPS-induced expression	Not specified	[1]
D-Mannuronic Acid (M2000)	Cytokine Production (ELISA)	HEK293 cells overexpressing TLR2/TLR4	TNF-α, IL-6	Inhibition of LTA and LPS-induced production	Not specified	[1]
β-D-mannuronic acid (M2000)	Gene Expression (qRT-PCR)	PBMCs from Rheumatoid Arthritis patients	IL-17, RORγt	Significant decrease	500 mg, twice daily for 12 weeks (in vivo)	[8]
β-D-mannuronic acid (M2000)	Gene Expression (qRT-PCR)	PBMCs from Rheumatoid Arthritis patients	IL-4, GATA3	Significant increase	500 mg, twice daily for 12 weeks (in vivo)	[8]

Neuroprotective Activity

The neuroprotective effects of mannuronic acid derivatives are linked to their anti-inflammatory and anti-apoptotic properties. By inhibiting TLR-mediated neuroinflammation and modulating apoptotic pathways, these compounds show potential in the context of neurodegenerative diseases.[7][9]

Table 3: Quantitative Data on Neuroprotective Effects of Mannuronic Acid Compounds

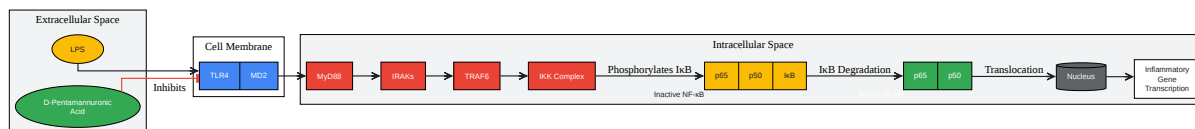
Compound/Derivative	Model	Key Findings	Reference
D-Mannuronic Acid	Inhibition of Apoptosis and Oxidative Stress	Mitigates neuronal apoptosis and reduces oxidative damage.	[9]
Polymannuronic acid-conjugate	SH-SY5Y human neuroblastoma cell line	Demonstrated non-cytotoxic and anti-inflammatory properties.	[3]
D-Mannuronic acid (M2000)	Rat model of Alzheimer's Disease	Reduced amyloid plaque production and levels of Bax/Bcl2, P53, MDA, and SOD.	[10]

Signaling Pathways

The primary signaling pathway modulated by mannuronic acid-based compounds is the Toll-like Receptor 4 (TLR4) pathway, which subsequently influences the Nuclear Factor-kappa B (NF-κB) signaling cascade.

TLR4 Signaling Pathway

D-Mannuronic acid acts as an antagonist to the TLR4 receptor complex, which typically recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. By inhibiting this interaction, it prevents the recruitment of adaptor proteins like MyD88, thereby blocking the downstream signaling cascade that leads to the activation of NF-κB and the production of inflammatory cytokines.

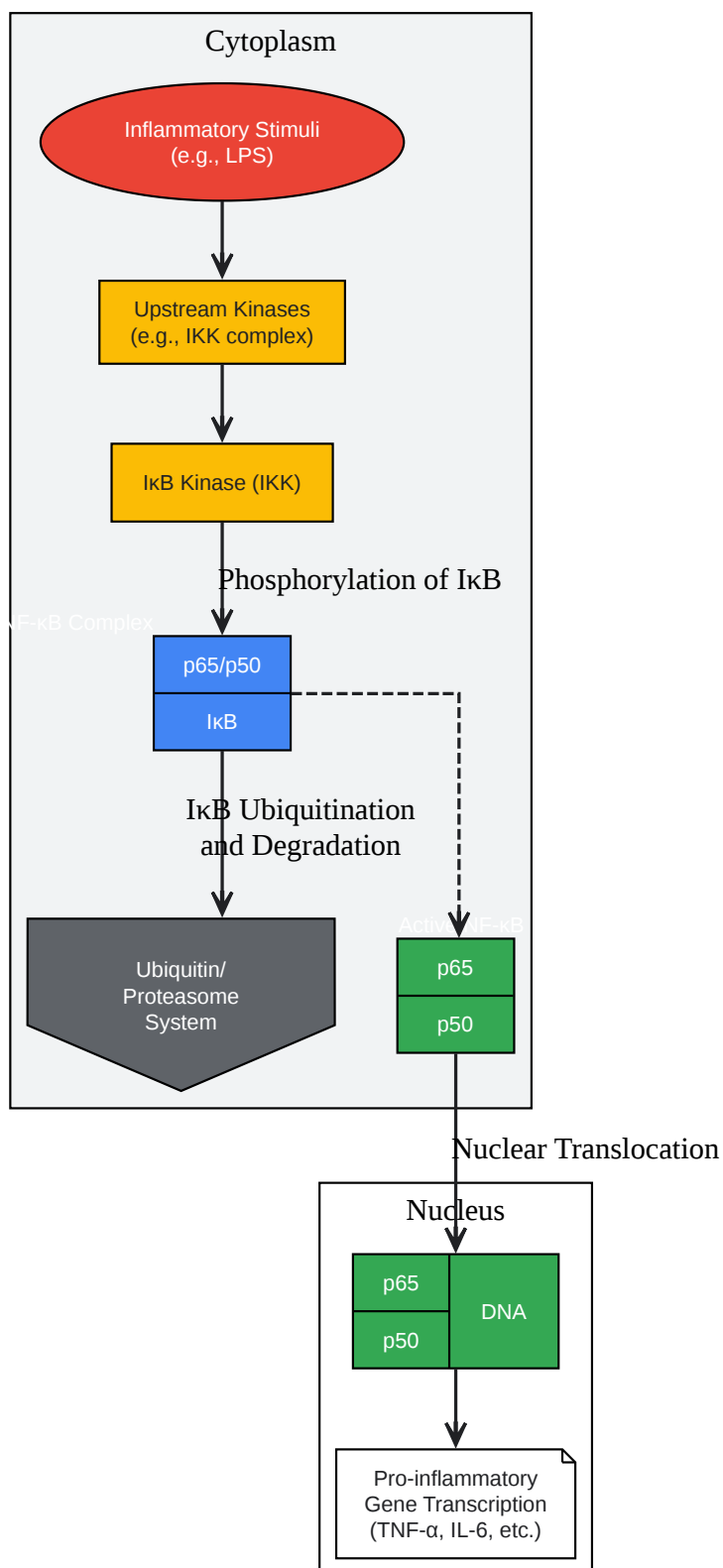


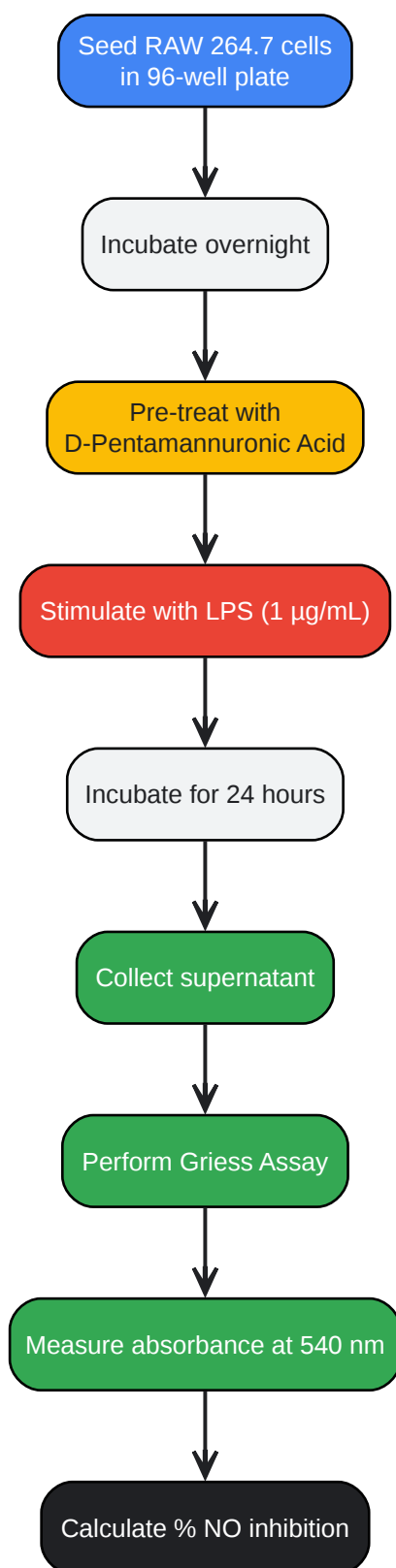
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Caption: TLR4 signaling pathway and its inhibition by **D-Pentamannuronic Acid**.

NF-κB Signaling Pathway

The activation of the IKK complex in the TLR4 pathway leads to the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. This allows the p50/p65 heterodimer of NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-6. By inhibiting the upstream TLR4 signaling, **D-Pentamannuronic acid** effectively prevents this pro-inflammatory gene expression.





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